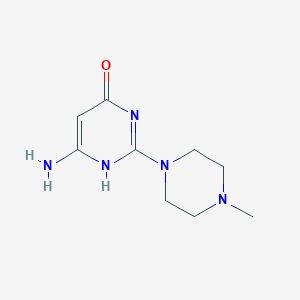

6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one

Description

The compound with the identifier “6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one” is known as aminocaproic acid. It is a small molecule with the chemical formula C6H13NO2. Aminocaproic acid is primarily used as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to control excessive bleeding during surgeries and other medical procedures.

Properties

IUPAC Name |

6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-13-2-4-14(5-3-13)9-11-7(10)6-8(15)12-9/h6H,2-5H2,1H3,(H3,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBICTOXYRHYTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocaproic acid can be synthesized through various methods. One common method involves the hydrogenation of adipic acid, which is a six-carbon dicarboxylic acid. The hydrogenation process reduces the carboxylic acid groups to amino groups, resulting in the formation of aminocaproic acid. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, aminocaproic acid is produced through the catalytic hydrogenation of adipic acid. The process involves the use of a hydrogenation reactor, where adipic acid is mixed with a catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields of aminocaproic acid. The product is then purified through crystallization and filtration processes to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Aminocaproic acid undergoes various chemical reactions, including:

Oxidation: Aminocaproic acid can be oxidized to form caprolactam, which is a precursor for the production of nylon.

Reduction: The compound can be reduced to form hexanoic acid, a six-carbon fatty acid.

Substitution: Aminocaproic acid can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an organic solvent like tetrahydrofuran.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: Caprolactam

Reduction: Hexanoic acid

Substitution: Halogenated derivatives of aminocaproic acid

Scientific Research Applications

Aminocaproic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds, including caprolactam and nylon.

Biology: Aminocaproic acid is used in studies related to blood clotting and fibrinolysis. It helps researchers understand the mechanisms of clot formation and breakdown.

Medicine: The compound is used to control excessive bleeding during surgeries and other medical procedures. It is also used in the treatment of certain bleeding disorders.

Industry: Aminocaproic acid is used in the production of nylon and other synthetic fibers. It is also used as a stabilizer in the manufacture of certain plastics.

Mechanism of Action

Aminocaproic acid works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. By blocking this activation, aminocaproic acid helps maintain the integrity of blood clots and prevents excessive bleeding. The compound binds to the kringle domain of plasminogen, preventing its interaction with fibrin and subsequent activation to plasmin.

Comparison with Similar Compounds

Similar Compounds

- Tranexamic acid

- Epsilon-aminocaproic acid

- Caprolactam (as a derivative)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.